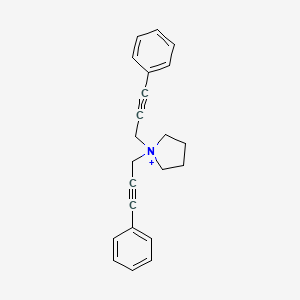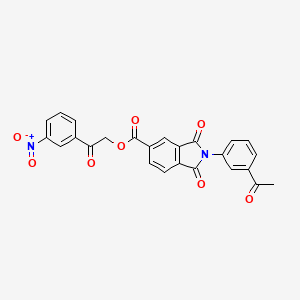![molecular formula C20H13F4N3 B11625355 5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11625355.png)
5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: The intermediate product from the previous step and a trifluoromethylating agent such as trifluoromethyl iodide.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere with a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core
Starting Materials: 4-methylphenylhydrazine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the formation of the pyrazolo[1,5-a]pyrimidine core.
化学反応の分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding ketones or carboxylic acids.
-
Reduction
- Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.
-
Substitution
- The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with nucleophiles replacing fluorine atoms.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Its stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biology
Drug Discovery: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study biochemical pathways and interactions due to its unique chemical properties.
Medicine
Pharmaceuticals: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for therapeutic applications.
Industry
Agrochemicals: Its stability and bioactivity can be leveraged in the development of new agrochemicals for pest control.
Polymers: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and resistance to degradation.
作用機序
The mechanism by which 5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.
類似化合物との比較
Similar Compounds
5-(4-Fluorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(4-Methylphenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: Similar structure but without the trifluoromethyl group, affecting its stability and reactivity.
5-(4-Fluorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which can influence its pharmacokinetic properties.
Uniqueness
The presence of both fluorophenyl and trifluoromethyl groups in 5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine makes it unique. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C20H13F4N3 |
|---|---|
分子量 |
371.3 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H13F4N3/c1-12-2-4-14(5-3-12)17-11-19-25-16(13-6-8-15(21)9-7-13)10-18(20(22,23)24)27(19)26-17/h2-11H,1H3 |
InChIキー |
FRSUIUGYPYTTSC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625277.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625278.png)
-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone](/img/structure/B11625292.png)
![Ethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11625297.png)
![4-[(5Z)-5-({2-[4-(4-Methoxyphenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid](/img/structure/B11625303.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625308.png)
![Propyl [(3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B11625312.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11625314.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625319.png)
![13-chloro-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11625327.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11625343.png)
![N-[2-methyl-4-({[4-(propan-2-yl)phenoxy]acetyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11625350.png)
